

# JNJ-26070109 gender-specific effects in animal models

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Compound of Interest		
Compound Name:	JNJ-26070109	
Cat. No.:	B15615440	Get Quote

# **Technical Support Center: JNJ-26070109**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing **JNJ-26070109** in their experiments.

## Frequently Asked Questions (FAQs)

**General Information** 

Q1: What is **JNJ-26070109** and what is its primary mechanism of action?

**JNJ-26070109** is a potent, selective, and orally bioavailable antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2][3][4] It functions as a competitive antagonist, meaning it binds to the CCK2 receptor and blocks the action of the endogenous ligand, gastrin, and its synthetic analogue, pentagastrin.[2][4] The primary therapeutic target for this compound has been in the context of gastroesophageal reflux disease (GORD) due to its ability to inhibit gastric acid secretion.[2][3]

Q2: Are there any known gender-specific effects of JNJ-26070109 in animal models?

Based on the currently available scientific literature, there is no specific information detailing gender-specific effects of **JNJ-26070109** in animal models. Preclinical studies have primarily focused on its efficacy in inhibiting gastric acid secretion in rats, without reporting differential effects between males and females.[2][3] However, it is crucial for researchers to consider sex

### Troubleshooting & Optimization





as a biological variable in their own study designs, as sex-specific effects are observed with other therapeutic agents in animal models.[5][6]

Experimental Design & Protocols

Q3: I am not observing the expected inhibition of gastric acid secretion. What are some potential reasons?

Several factors could contribute to a lack of efficacy in your experiment:

- Suboptimal Dose: Ensure you are using a dose that achieves a plasma concentration sufficient to antagonize the CCK2 receptor. Chronic administration of 10 μmol·kg<sup>-1</sup> of JNJ-26070109 has been shown to reduce pentagastrin-stimulated acid secretion by 45% in rats.
   [2]
- Incorrect Animal Model: The described efficacy of JNJ-26070109 is in a rat model with a
  chronic gastric fistula to measure acid secretion.[2][3] Ensure your model is appropriate for
  assessing gastric acid output.
- Compound Stability and Formulation: JNJ-26070109 should be stored correctly to maintain its activity.[1] Additionally, the formulation for oral administration is critical for achieving the desired bioavailability.[1]
- Timing of Measurement: The half-life of JNJ-26070109 in rats is approximately 1.8 hours.[4]
   Measurements of acid secretion should be timed to coincide with peak plasma concentrations of the compound.

Q4: Can you provide a general protocol for a pentagastrin-stimulated gastric acid secretion study in rats?

The following is a summarized experimental approach based on published studies.[2][3]

- Animal Model: Utilize rats with a surgically implanted chronic gastric fistula.
- Dosing: Administer JNJ-26070109 or vehicle orally. For chronic studies, dosing may occur over several weeks (e.g., 21 days).[2]



- Stimulation: Under conscious conditions, stimulate gastric acid secretion using a subcutaneous infusion of pentagastrin.
- Sample Collection: Collect gastric juice samples at regular intervals through the fistula.
- Analysis: Measure the acid concentration in the collected samples by titration.

**Data Interpretation** 

Q5: What kind of quantitative data is available for JNJ-26070109?

Key quantitative data for JNJ-26070109 from preclinical studies are summarized below.

Table 1: In Vitro Receptor Binding Affinity (pKi)

Species	CCK2 Receptor pKi
Human	8.49 ± 0.13
Rat	7.99 ± 0.08
Dog	7.70 ± 0.14

Data from Morton et al., 2011.[4]

Table 2: In Vivo Oral Bioavailability and Half-Life

Species	Oral Bioavailability (%F)	Half-Life (t½)
Rat	73 ± 16	1.8 ± 0.3 h
Dog	92 ± 12	1.2 ± 0.1 h

Data from Morton et al., 2011.[4]

Table 3: In Vivo Efficacy (Oral EC<sub>50</sub>) in Pentagastrin-Stimulated Acid Secretion



Species	Oral EC50 (μM)
Rat	1.5
Dog	0.26

Data from Morton et al., 2011.[4]

# **Signaling Pathways and Experimental Workflow**

Mechanism of Action of JNJ-26070109



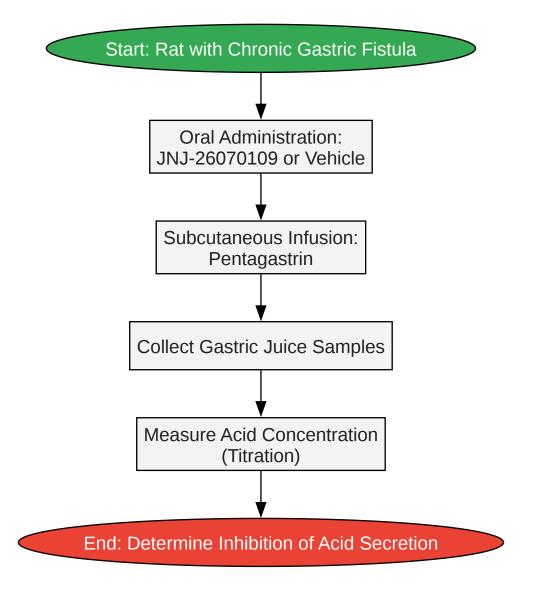


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Caption: Mechanism of JNJ-26070109 in blocking gastrin-stimulated acid secretion.

Experimental Workflow for Assessing Gastric Acid Secretion





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Caption: Workflow for in vivo gastric acid secretion experiments.

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